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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of himandrine and himandravine, two
structurally complex piperidine alkaloids isolated from the bark of trees of the Galbulimima
genus. These natural products have garnered significant interest in the scientific community
due to their intricate polycyclic scaffolds and potential biological activities. This document
details their chemical structures, spectroscopic data, total synthesis, and known biological
effects, offering a valuable resource for researchers in natural product chemistry, medicinal
chemistry, and drug discovery.

Introduction

Himandrine and himandravine belong to the diverse family of Galbulimima alkaloids, which are
characterized by a piperidine ring embedded within a complex polycyclic framework. These
compounds are of significant interest due to their challenging molecular architectures, which
have spurred the development of innovative synthetic strategies. While the user's initial query
specified "himandridine," our comprehensive search of the chemical literature suggests a
likely reference to the well-documented alkaloids, himandrine and himandravine, isolated from
plant species historically classified under Himantandra, a synonym for Galbulimima.

Chemical Structure and Spectroscopic Data
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The absolute stereochemistry of these intricate molecules has been established through
extensive spectroscopic analysis and confirmed by total synthesis.

Himandrine

Himandrine is a hexacyclic alkaloid featuring a unique spiro-fused piperidine ring system. Its
complex structure has been elucidated through detailed NMR and mass spectrometry studies.
The total synthesis of (-)-himandrine by Movassaghi and colleagues in 2009 unequivocally
confirmed its structure and absolute stereochemistry[1][2][3][4].

Table 1: Spectroscopic Data for Synthetic (-)-Himandrine[3][4]

Data Type Value

Refer to supplementary information of
1H NMR (CDCIs) Movassaghi et al., J. Am. Chem. Soc. 2009,
131, 9648-9650 for detailed spectral data.

Refer to supplementary information of
13C NMR (CDCIl3) Movassaghi et al., J. Am. Chem. Soc. 2009,
131, 9648-9650 for detailed spectral data.

Optical Rotation [0]22_D =-21 (c 0.12, CHCI3)

Refer to supplementary information of
High-Resolution Mass Spectrometry (HRMS) Movassaghi et al., J. Am. Chem. Soc. 2009,
131, 9648-9650 for detailed spectral data.

Himandravine

Himandravine is a tetracyclic piperidine alkaloid that shares a common tricyclic
perhydronaphthofuranone ring system with other Galbulimima alkaloids like himbacine. The
first total synthesis of (+)-himandravine was reported by Chackalamannil and coworkers in
2001, which also confirmed its structure and absolute stereochemistry.

Table 2: Spectroscopic Data for Synthetic (+)-Himandravine

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.organic-chemistry.org/totalsynthesis/totsyn05/himandrine-movassaghi.shtm
https://pubs.acs.org/doi/abs/10.1021/ol010038w
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752835/
https://pubs.acs.org/doi/abs/10.1021/ja903790y
https://pmc.ncbi.nlm.nih.gov/articles/PMC2752835/
https://pubs.acs.org/doi/abs/10.1021/ja903790y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Type Value

Refer to supplementary information of
1H NMR (CDClIs) Chackalamannil et al., Org. Lett. 2001, 3, 1427-
1429 for detailed spectral data.

Refer to supplementary information of
13C NMR (CDClIs) Chackalamannil et al., Org. Lett. 2001, 3, 1427-
1429 for detailed spectral data.

X Crvstall h The structure of himandravine hydrochloride has
-ray Crystallogra
Y P been confirmed by X-ray crystallography.

Total Synthesis

The total syntheses of himandrine and himandravine represent significant achievements in
organic chemistry, showcasing elegant and innovative synthetic strategies to construct their
complex molecular architectures.

Total Synthesis of (-)-Himandrine

The first total synthesis of (-)-himandrine was accomplished by the Movassaghi group[1][2][3]
[4]. Key features of their approach include a diastereoselective Diels-Alder reaction to rapidly
construct the tricyclic ABC-ring system, a formal [3+3] annulation to form the CDE-ring system,
and a biomimetically inspired oxidative spirocyclization in a late stage of the synthesis[1][2][3]

[4].

Click to download full resolution via product page

Caption: Key stages in the total synthesis of (-)-himandrine.

e Suzuki Cross-Coupling: To a solution of the dibromoolefin in THF was added the boronic
acid, followed by an aqueous solution of TI2COs. The mixture was degassed, and Pd(PPhs)a
was added. The reaction was stirred at room temperature until completion.
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 Intramolecular Diels-Alder Reaction: The tetraene precursor was dissolved in a suitable
solvent and heated to induce the intramolecular [4+2] cycloaddition, yielding the tricyclic

core.

o Biomimetic Oxidative Spirocyclization: The advanced pentacyclic intermediate was treated
with N-chlorosuccinimide (NCS) in acetonitrile to effect the key spirocyclization, forming the
hexacyclic core of himandrine[3].

Total Synthesis of (+)-Himandravine

The first total synthesis of (+)-himandravine was achieved by Chackalamannil and his team. A
key step in their synthesis is a highly diastereoselective intramolecular Diels-Alder reaction of a
tetraene intermediate that contains the entire carbon framework of the natural product.

iy pip Formation of cis-aldehyde { }—}’ Assembly of Tetraene } Key Cycloaddition | Diels-Alder Reaction ‘%’ eeeeeeeeeeeeeeeee ductions }—}’ Final Deprotection ‘%’ (+)-Himandravine ‘

Click to download full resolution via product page
Caption: Synthetic route to (+)-himandravine.

o Epimerization of Piperidine Aldehyde: The trans-2-formyl-6-methyl-N-Boc-piperidine was
treated with triethylamine on silica gel to yield the corresponding cis-isomer.

 Intramolecular Diels-Alder Reaction: The tetra-ene intermediate was heated in a suitable
solvent to facilitate the key intramolecular cycloaddition, which proceeded with high
diastereoselectivity.

Biological Activity and Mechanism of Action

The biological activities of himandrine and himandravine are not as extensively studied as
some other Galbulimima alkaloids like himbacine. However, preliminary studies have indicated
some interesting pharmacological properties.

Himandrine
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Early pharmacological studies on himandrine revealed that it possesses central nervous
system (CNS) depressant and hypotensive effects. It has been suggested that himandrine may
act by suppressing sympathetic centers in the hypothalamus.

Himandrine
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Caption: Hypothetical mechanism of himandrine's biological effects.

Himandravine

The synthesis of himandravine was primarily motivated by the need for structure-activity
relationship (SAR) studies of himbacine analogs as muscarinic receptor antagonists.
Himbacine is a potent antagonist of muscarinic acetylcholine receptors, and understanding how
structural modifications, such as the stereochemistry of the piperidine moiety found in
himandravine, affect receptor binding and selectivity is crucial for the development of new
therapeutic agents.

Conclusion
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Himandrine and himandravine are remarkable examples of the structural diversity and
complexity found in natural products. Their total syntheses have not only provided access to
these rare molecules for further biological evaluation but have also pushed the boundaries of
modern synthetic organic chemistry. The preliminary pharmacological data for himandrine
suggest potential for further investigation into its effects on the central nervous and
cardiovascular systems. Continued research into these and other Galbulimima alkaloids holds
promise for the discovery of new lead compounds for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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